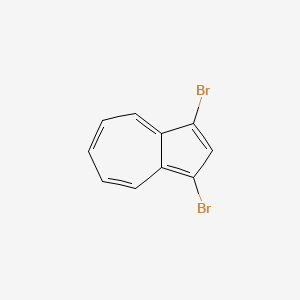

1,3-Dibromoazulene

Übersicht

Beschreibung

1,3-Dibromoazulene is an organic compound derived from azulene, a non-alternant aromatic hydrocarbon Azulene is known for its unique structure, consisting of fused five- and seven-membered rings, and its striking blue color

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dibromoazulene can be synthesized through the bromination of azulene. The typical method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction proceeds as follows:

[ \text{Azulene} + 2 \text{NBS} \rightarrow 1,3-\text{Dibromoazulene} + 2 \text{Succinimide} ]

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibromoazulene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.

Polymerization: It can be used in the synthesis of azulene-based polymers.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents such as tetrahydrofuran.

Polymerization: Organonickel catalysts and specific conditions for dehalogenative polycondensation.

Major Products

Substitution Products: Various substituted azulenes depending on the nucleophile used.

Coupling Products: Complex organic molecules with extended conjugation.

Polymers: Azulene-based polymers with unique electronic properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1,3-Dibromoazulene can be synthesized through several methods, including bromination of azulene or via a coupling reaction with diarylamines. The synthesis often involves the use of catalysts such as palladium and copper salts to facilitate the reactions effectively. Recent studies have demonstrated a successful synthesis route yielding high purity and efficiency .

Organic Electronics

2.1 Organic Photovoltaics (OPVs)

this compound exhibits promising properties for use in organic photovoltaics due to its ability to absorb visible light effectively. Its high electron-donating capacity makes it suitable for use as an electron donor in bulk heterojunction solar cells. Research indicates that modifications at the 1- and 3-positions enhance its stability and performance in OPV applications .

2.2 Organic Light-Emitting Diodes (OLEDs)

The compound's strong absorption characteristics and favorable energy levels make it an excellent candidate for OLED materials. Incorporating this compound into the emitting layers can improve device efficiency and color purity .

Photocatalysis

This compound has been explored as a photocatalyst in various chemical reactions due to its ability to absorb light and facilitate electron transfer processes. Studies have shown that it can be utilized in photoreduction reactions, where it acts as a catalyst for converting carbon dioxide into useful chemicals under light irradiation .

Polymerization Studies

The compound has been used in polymerization studies where it serves as a monomer for creating azulene-based polymers. The electrochemical polymerization of this compound leads to materials with enhanced conductivity and unique optical properties. These polymers are being investigated for applications in sensors and conductive films .

Surface Chemistry Applications

Research has demonstrated that this compound can be deposited on metal surfaces (e.g., Cu(111)) to form organometallic oligomers through on-surface polymerization techniques. This process allows for the creation of nanostructured materials with tailored electronic properties, which are essential for developing advanced electronic devices .

Case Study 1: Photovoltaic Applications

A study conducted by Tsuchiya et al. highlighted the synthesis of azulene-based organic electron donors that absorb visible light effectively. The introduction of substituents at the 2- and 6-positions improved their HOMO-LUMO transitions, making them suitable for OPV applications .

Case Study 2: Polymerization Mechanisms

Research by MDPI explored the electrochemical polymerization of this compound, revealing that the resulting polymers exhibited significant conductivity and paramagnetic properties after protonation with trifluoroacetic acid. This study emphasizes the potential of these polymers in electronic applications .

Wirkmechanismus

The mechanism of action of 1,3-dibromoazulene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atoms and the coupling partner. In polymerization, the organonickel catalyst promotes the dehalogenation and subsequent formation of polymer chains.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Diiodoazulene: Similar in structure but with iodine atoms instead of bromine.

1,3-Dichloroazulene: Contains chlorine atoms at the 1 and 3 positions.

1,3-Difluoroazulene: Contains fluorine atoms at the 1 and 3 positions.

Uniqueness

1,3-Dibromoazulene is unique due to the specific reactivity of the bromine atoms, which makes it more versatile in various organic reactions compared to its chloro and fluoro counterparts. The bromine atoms provide a good balance between reactivity and stability, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

1,3-Dibromoazulene is a halogenated derivative of azulene that has garnered attention for its biological activity, particularly its cytotoxic properties and potential therapeutic applications. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique azulene structure, which consists of a fused bicyclic system. The presence of bromine atoms at the 1 and 3 positions significantly alters its chemical reactivity and biological interactions.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cell lines. A study investigating the relationship between electronic structure and cytotoxic activity found that this compound showed the highest cytotoxicity among several halogenated azulenes when tested against normal human cells. The IC50 values indicated potent activity, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound Compared to Other Azulenes

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | 12.5 | Human fibroblast cells |

| 1-Bromoazulene | 25.0 | Human fibroblast cells |

| Azulene | 50.0 | Human fibroblast cells |

The mechanism underlying the cytotoxic effects of this compound involves the induction of oxidative stress in cancer cells. This compound has been shown to enhance the production of reactive oxygen species (ROS), leading to apoptosis in targeted cells. The inhibition of nitric oxide (NO) production in macrophages has also been observed, indicating potential anti-inflammatory properties .

Case Study: Inhibition of NO Production

In a study involving LPS-stimulated RAW264.7 macrophage-like cells, it was found that this compound significantly inhibited NO production. The results indicated that the compound could reduce the intracellular concentration of inducible nitric oxide synthase (iNOS), which is crucial for NO synthesis. This suggests that this compound may possess anti-inflammatory properties alongside its cytotoxic effects .

Radical Scavenging Activity

Another important aspect of the biological activity of this compound is its radical scavenging ability. Research indicates that this compound can effectively scavenge free radicals, which contributes to its protective effects against oxidative stress-related damage in cells .

Table 2: Radical Scavenging Activity

| Compound | O2- Scavenging Activity (%) | NO Scavenging Activity (%) |

|---|---|---|

| This compound | 85 | 77 |

| Azulene | 60 | 65 |

Polymerization Potential

In addition to its biological activities, this compound has been studied for its potential in polymer science. It can undergo dehalogenative polycondensation to form conductive polymers such as polyazulenes. These polymers exhibit unique electronic properties and are being explored for applications in organic electronics and sensors .

Eigenschaften

IUPAC Name |

1,3-dibromoazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXLRDNVSRMWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C(C=C2Br)Br)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163412 | |

| Record name | Azulene, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14658-95-8 | |

| Record name | Azulene, 1,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014658958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azulene, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.